1,3-Dimethoxy-5-pentylbenzene

Catalog No.
S1527794
CAS No.
22976-40-5
M.F
C13H20O2
M. Wt
208.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dimethoxy-5-pentylbenzene

CAS Number

22976-40-5

Product Name

1,3-Dimethoxy-5-pentylbenzene

IUPAC Name

1,3-dimethoxy-5-pentylbenzene

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=CC(=C1)OC)OC

Synonyms

1,3-Dimethoxy-5-pentyl-benzene; 1,3-Dimethoxy-5-pentylbenzene; 3,5-Dimethoxyamylbenzene; 5-Pentylresorcinol Dimethyl Ether; Di-O-methylolivetol;

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC

a) Natural Product Chemistry:

DMPB has been identified as a minor constituent of the essential oil of olives (). However, its abundance and potential biological role in the olive plant remain unclear.

b) Synthetic Organic Chemistry:

DMPB can be synthesized through various methods, including methylation of olivetol, a naturally occurring compound found in olives (). This makes DMPB a potentially useful intermediate for the synthesis of other organic molecules.

c) Material Science:

Limited studies have investigated the potential applications of DMPB in material science. DMPB derivatives have been explored for their potential use in liquid crystals, but further research is needed to determine their viability and specific properties ().

1,3-Dimethoxy-5-pentylbenzene is an organic compound with the molecular formula C₁₃H₁₈O₂. It features a benzene ring substituted with two methoxy groups at the 1 and 3 positions and a pentyl chain at the 5 position. This compound is notable for its structural similarity to various natural products and synthetic intermediates, particularly in the field of medicinal chemistry. Its unique structure allows for potential applications in pharmaceuticals and other chemical syntheses.

, including:

  • Electrophilic Aromatic Substitution: The methoxy groups activate the aromatic ring, making it more susceptible to electrophilic attack.
  • Bromination: The compound can be brominated to yield derivatives such as 2-bromo-1,5-dimethoxy-3-pentylbenzene, which has been synthesized with quantitative yields through specific reaction protocols .
  • Grignard Reactions: It can participate in Grignard reactions to form new carbon-carbon bonds, allowing for further functionalization of the molecule .

The synthesis of 1,3-dimethoxy-5-pentylbenzene typically involves:

  • Grignard Reaction: Starting from 1-bromo-3,5-dimethoxybenzene, magnesium is used to form a Grignard reagent. This reagent can then react with primary alkyl halides to introduce the pentyl group .
  • Bromination: A subsequent bromination step using N-bromosuccinimide can yield brominated derivatives, which can be further processed into the desired compound .
  • Demethylation: In some synthetic routes, demethylation processes may be employed to modify existing methoxy groups into hydroxyl groups for further functionalization.

Interaction studies involving 1,3-dimethoxy-5-pentylbenzene focus on its reactivity with various electrophiles and nucleophiles. The compound's ability to undergo electrophilic aromatic substitution makes it a candidate for further functionalization in synthetic chemistry. Additionally, studies on its derivatives have indicated potential interactions with biological targets that warrant further investigation.

Several compounds share structural similarities with 1,3-dimethoxy-5-pentylbenzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1,3-DimethoxybenzeneTwo methoxy groups on benzeneSimpler structure without alkyl substitution
5-PentylresorcinolPentyl group on resorcinolHydroxyl group instead of methoxy
Pentylated PhenolsVarious alkyl substitutions on phenolic ringsVarying degrees of substitution affecting activity
Olivetol Dimethyl EtherSimilar ether functionalityKnown for its role in cannabinoid synthesis

Uniqueness of 1,3-Dimethoxy-5-pentylbenzene

The unique combination of two methoxy groups and a pentyl chain distinguishes 1,3-dimethoxy-5-pentylbenzene from its analogs. This specific arrangement enhances its reactivity and potential applications in medicinal chemistry compared to simpler or differently substituted compounds.

XLogP3

4.3

Wikipedia

1,3-dimethoxy-5-pentylbenzene

Dates

Last modified: 08-15-2023

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